molecular formula C11H20N4 B15279443 (1-Methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl)methanamine

(1-Methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl)methanamine

Cat. No.: B15279443
M. Wt: 208.30 g/mol
InChI Key: BNYHESMNDBMAIR-UHFFFAOYSA-N
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Description

(1-Methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl)methanamine is a complex organic compound that features both imidazole and piperidine moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while piperidine is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl)methanamine typically involves multiple steps, starting from simpler precursors. One common route involves the formation of the imidazole ring followed by the construction of the piperidine ring. The imidazole ring can be synthesized using a variety of methods, including the reaction of glyoxal with ammonia . The piperidine ring can be introduced through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors and other advanced techniques to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

(1-Methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl)methanamine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    (1-Methyl-1H-imidazol-2-yl)methanamine: A simpler compound with similar imidazole functionality.

    (1-Methyl-1H-imidazol-4-yl)methylamine: Another imidazole derivative with different substitution patterns.

    (1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride: A benzimidazole derivative with potential therapeutic applications.

Uniqueness

(1-Methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl)methanamine is unique due to its combination of imidazole and piperidine rings, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C11H20N4

Molecular Weight

208.30 g/mol

IUPAC Name

[1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methanamine

InChI

InChI=1S/C11H20N4/c1-14-5-3-4-9(6-12)11(14)10-7-13-8-15(10)2/h7-9,11H,3-6,12H2,1-2H3

InChI Key

BNYHESMNDBMAIR-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1C2=CN=CN2C)CN

Origin of Product

United States

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